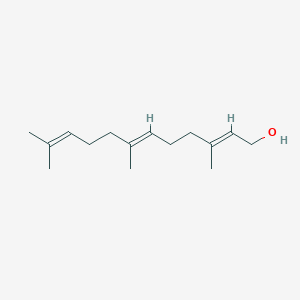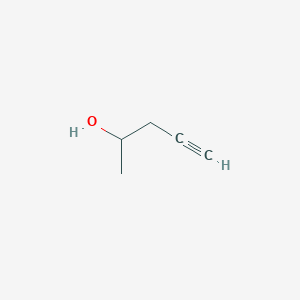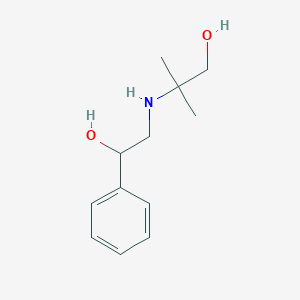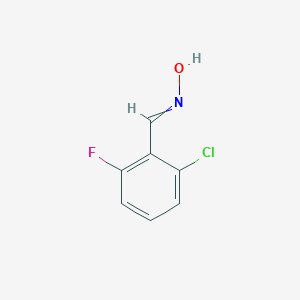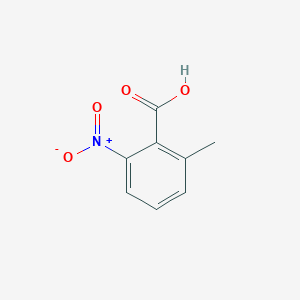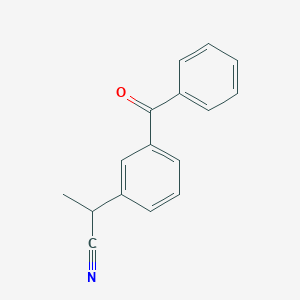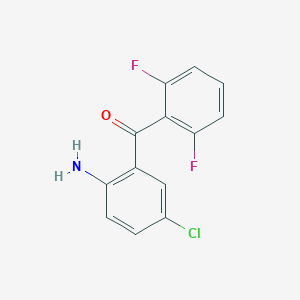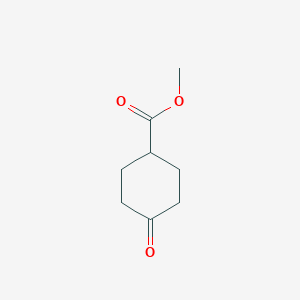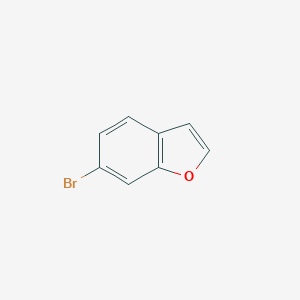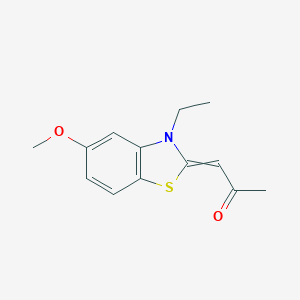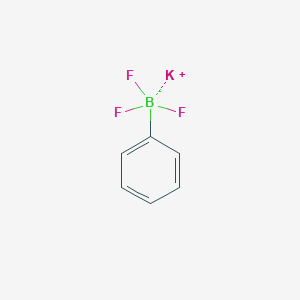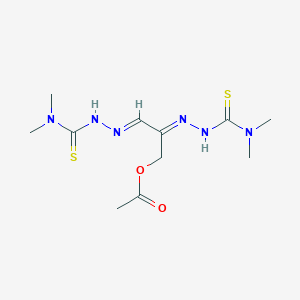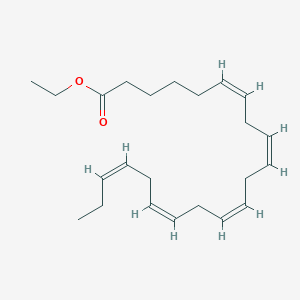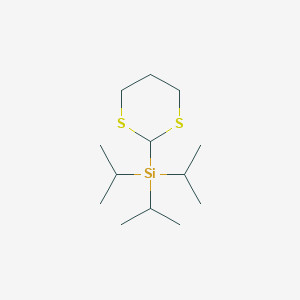
2-(Triisopropylsilyl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(Triisopropylsilyl)-1,3-dithiane" is not directly mentioned in the provided papers, but we can infer its characteristics and relevance from the studies on related compounds. The 1,3-dithiane motif is a key structural feature in various chemical compounds, which is often used in organic synthesis and can be modified to produce a range of derivatives with different properties and applications.
Synthesis Analysis
The synthesis of 1,3-dithiane derivatives is a topic of interest in the field of organic chemistry. For instance, 1,3-dithiane-2-thione derivatives have been synthesized from bismesylates of substituted 1,3-dihydroxypropanes using sodium trithiocarbonate derived from Na2S and CS2 . This method could potentially be adapted for the synthesis of 2-(Triisopropylsilyl)-1,3-dithiane by introducing the triisopropylsilyl group at the appropriate step in the synthesis process.
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3-dithiane ring has been studied extensively. For example, the crystal structure of a compound with a 1,3-dithiane motif protected as a triisopropyl silyl ether revealed that the 1,3-dithiane ring adopts a chair conformation . This information is crucial as it can influence the reactivity and the outcome of chemical reactions involving the 1,3-dithiane ring.
Chemical Reactions Analysis
The reactivity of 1,3-dithiane rings can be inferred from studies on similar compounds. Oxidative desulfurization of 5-hydroxy-1,2,3-trithiane leads to the formation of 4-hydroxy-1,2-dithiolane-1-oxide . Additionally, the reactivity of silyl groups, such as in the decomposition of tris(triisopropylsilyl)silane to generate bis(triisopropylsilyl)silylene, includes insertions into H–Si bonds and addition to π-bonds of olefins, alkynes, and dienes . These reactions are relevant to understanding the chemical behavior of 2-(Triisopropylsilyl)-1,3-dithiane.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Triisopropylsilyl)-1,3-dithiane can be deduced from related compounds. The presence of the triisopropylsilyl group can influence the solubility, stability, and steric effects in chemical reactions. For example, the planar alignment of tert-butyldimethylsilyl-functionalized dibromo-dithiophene shows a higher degree of π-conjugation and favorable molecular packing compared to the skewed arrangement of the triisopropylsilyl-substituted species . These properties are important for the application of 2-(Triisopropylsilyl)-1,3-dithiane in various chemical contexts.
Aplicaciones Científicas De Investigación
-
Field : Organic Chemistry
Application : TIPS compounds are often used as protecting groups in organic synthesis . For example, TIPS triflate is a common silylating agent used to protect alcohols and other functional groups .
Method : The alcohol or other functional group is treated with TIPS triflate in the presence of a base to form the protected derivative .
Results : The TIPS group can be selectively removed under mild conditions without affecting other functional groups in the molecule .
-
Field : Material Science
Application : Silica aerogels with TIPS groups have been used for thermal insulation .
Method : The aerogels are prepared by sol-gel process using silane precursors with reactive moieties .
Results : The resulting aerogels have extremely high porosity (usually above 90%) and good thermal insulation properties .
-
Field : Photophysics
Application : TIPS-pentacene is a popular compound for studying singlet-exciton fission (SEF), a process that has potential applications in solar energy conversion .
Method : The photophysical properties of TIPS-pentacene are studied using various spectroscopic techniques .
Results : Despite extensive research, the triplet state excitation energy of TIPS-pentacene remains uncertain .
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dithian-2-yl-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28S2Si/c1-10(2)16(11(3)4,12(5)6)13-14-8-7-9-15-13/h10-13H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHMCAVXJVTKDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1SCCCS1)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404723 |
Source


|
| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Triisopropylsilyl)-1,3-dithiane | |
CAS RN |
145251-89-4 |
Source


|
| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

